N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
Description
N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a pyridazine-3-carboxamide derivative characterized by a benzo[d]thiazole moiety at the 3-carboxamide position and a pyrrolidine substituent at the 6-position of the pyridazine core.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-11-18-14-10-12(4-6-15(14)24-11)19-17(23)13-5-7-16(21-20-13)22-8-2-3-9-22/h4-7,10H,2-3,8-9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXMFOBBTVRZST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: In biological research, it may be employed as a tool to study enzyme inhibition, receptor binding, or cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, such as in the treatment of neurodegenerative disorders, inflammation, and cancer. Its ability to inhibit monoamine oxidase (MAO) enzymes makes it a candidate for the treatment of Parkinson's disease and other neurological conditions.
Industry: In the industrial sector, this compound can be utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide exerts its effects involves the interaction with specific molecular targets and pathways. For instance, its MAO inhibitory activity suggests that it may modulate neurotransmitter levels in the brain, thereby influencing neurological functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares a pyridazine-3-carboxamide core with several patented analogs. Below is a comparative analysis based on substituent variations, physicochemical properties, and inferred pharmacological profiles.
Core Structure and Substituent Variations
Key Observations:
Lipophilicity : The target compound’s benzo[d]thiazole group confers higher lipophilicity compared to the trifluoromethylpyridinyl group in Compound 1 or the halogenated aryl groups in Compound 2. This may influence membrane permeability but could limit aqueous solubility.
Metabolic Stability : Compounds with deuterated methyl groups () or trifluoromethyl substituents (EP 4 374 877 A2) are designed for enhanced metabolic resistance, whereas the target compound’s lack of such groups suggests a shorter half-life .
Crystallinity and Solid-State Properties
For example, the deuterated compound in is stabilized by hydrogen-bonding networks involving its carboxamide and cyclopropane groups .
Inferred Pharmacological Profiles
- Target Compound : The benzo[d]thiazole moiety is associated with kinase inhibition (e.g., Bcr-Abl, JAK2) in literature, suggesting possible anticancer applications. The pyrrolidine group may enhance solubility relative to purely aromatic substituents.
- EP 4 374 877 A2 Compounds : The trifluoromethyl and morpholine groups in Compound 1 indicate targeting of enzymes requiring hydrophobic and polar interactions, such as phosphodiesterases or proteases.
- Compound : Deuterated analogs are typically optimized for pharmacokinetics, implying a focus on chronic diseases requiring sustained drug exposure .
Biological Activity
N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, a compound with the CAS number 1396872-32-4, has garnered attention in recent years due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 339.4 g/mol. The compound features a pyridazine ring fused with a benzo[d]thiazole moiety and a pyrrolidine substituent, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N5OS |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 1396872-32-4 |
Antimicrobial Properties
Research indicates that derivatives of benzothiazole, including the compound , exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, suggesting potent antibacterial properties compared to traditional antibiotics like ciprofloxacin .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, compounds with similar scaffolds have been reported to inhibit cell proliferation and promote apoptosis via the mitochondrial pathway, indicating potential as an anticancer agent .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Cellular Processes : By interfering with cellular signaling pathways, it can induce apoptosis in cancer cells.
- Antiviral Activity : Preliminary studies suggest potential activity against viral infections by inhibiting viral replication processes.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various benzothiazole derivatives, including the target compound. The results showed that it had comparable activity against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .
Cancer Cell Line Study
Another investigation focused on the anticancer properties of related compounds in human cancer cell lines. The study reported that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
